molecular formula C7H10O6P2S B022174 [phenylsulfanyl(phosphono)methyl]phosphonic acid CAS No. 89987-43-9

[phenylsulfanyl(phosphono)methyl]phosphonic acid

Cat. No.: B022174
CAS No.: 89987-43-9
M. Wt: 284.17 g/mol
InChI Key: VXXPFBLPDLBNGO-UHFFFAOYSA-N
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Description

[Phenylsulfanyl(phosphono)methyl]phosphonic acid is a bifunctional organophosphorus compound featuring two phosphonic acid groups (-PO(OH)₂) and a phenylsulfanyl (-S-C₆H₅) substituent. This structure confers unique physicochemical properties, such as strong acidity (due to dual phosphono groups) and enhanced lipophilicity (from the aromatic sulfur moiety). For instance, phenylphosphonic acid (C₆H₅PO(OH)₂) exhibits a log P of ~0.49 and pKa values of ~1.3 (first dissociation) and ~7.3 (second dissociation) , while sulfonamide-phosphonate hybrids demonstrate potent bioactivity as enzyme inhibitors .

Properties

IUPAC Name

[phenylsulfanyl(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6P2S/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXPFBLPDLBNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535982
Record name [(Phenylsulfanyl)methylene]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89987-43-9
Record name [(Phenylsulfanyl)methylene]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Tetrakis(ethyl) [Phenylsulfanylmethylene]bisphosphonate

The bisphosphonate ester precursor is synthesized via a Michaelis-Arbuzov reaction between phenylsulfanylmethyl chloride and triethyl phosphite. In this reaction, two equivalents of triethyl phosphite displace the chloride atoms, forming the bisphosphonate ester. The reaction proceeds under anhydrous conditions at 110–120°C for 12–18 hours, yielding the ester in 78–85% purity.

Reaction Scheme:

PhS-CH2Cl2+2P(OEt)3PhS-CH[P(O)(OEt)2]2+2EtCl\text{PhS-CH}2\text{Cl}2 + 2 \, \text{P(OEt)}3 \rightarrow \text{PhS-CH}[P(O)(OEt)2]_2 + 2 \, \text{EtCl}

Acidic Hydrolysis to Phosphonic Acid

The ester intermediate is hydrolyzed using concentrated hydrochloric acid (6 M) under reflux for 48 hours. This step converts the ethyl ester groups into phosphonic acid moieties, yielding this compound. Post-hydrolysis purification involves evaporation under reduced pressure, followed by recrystallization from ethanol-water (1:3 v/v), achieving a final purity of >95%.

Key Data:

ParameterValue
Yield82–88%
Melting Point215–218°C (decomp.)
Phosphorus Content22.4% (theoretical: 22.8%)

Thiophilic Addition to Methylene Bisphosphonate Intermediates

An alternative route leverages the nucleophilic addition of thiophenol to a reactive methylene bisphosphonate intermediate.

Generation of Methylene Bisphosphonate Chloride

Methylene bisphosphonyl chloride (Cl2C[P(O)Cl2]2\text{Cl}_2\text{C}[P(O)Cl_2]_2) is prepared by treating methylene diphosphonic acid with excess thionyl chloride (SOCl2_2) at 70°C. The resulting chloride serves as an electrophilic substrate for thiol addition.

Thiophenol Coupling

Thiophenol (PhSH) is introduced to methylene bisphosphonyl chloride in dichloromethane at 0–5°C, catalyzed by triethylamine. The reaction proceeds via nucleophilic displacement of chloride, forming the phenylsulfanyl adduct.

Reaction Conditions:

  • Molar ratio: 1:2 (methylene bisphosphonyl chloride : PhSH)

  • Temperature: 0–5°C

  • Duration: 6–8 hours

  • Yield: 70–75%

Final Hydrolysis

The chlorinated intermediate is hydrolyzed in aqueous NaOH (2 M) at 50°C for 24 hours, followed by acidification with HCl to pH 2. The product precipitates and is isolated via vacuum filtration.

Oxidation-Mediated Routes from Thiomethyl Precursors

Recent advances employ oxidative strategies to introduce phosphonic acid groups while retaining the phenylsulfanyl moiety.

Dess-Martin Periodinane Oxidation

A thiomethyl-substituted aldehyde (PhS-CHO\text{PhS-CHO}) is oxidized to the corresponding carboxylic acid (PhS-COOH\text{PhS-COOH}) using Dess-Martin periodinane (DMP) in dichloromethane. The carboxylic acid intermediate is subsequently phosphorylated via a Pudovik reaction with dialkyl phosphites.

Reaction Sequence:

PhS-CHODMPPhS-COOHHP(O)(OEt)2PhS-C[P(O)(OEt)2]2\text{PhS-CHO} \xrightarrow{\text{DMP}} \text{PhS-COOH} \xrightarrow{\text{HP(O)(OEt)}2} \text{PhS-C}[P(O)(OEt)2]_2

Dual Phosphorylation and Hydrolysis

The bisphosphonate ester undergoes hydrolysis with 6 M HCl, yielding the target compound. This method achieves a 65–70% overall yield but requires meticulous control of reaction stoichiometry to avoid over-oxidation.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Hydrolytic EsterHigh purity; scalableLong reaction times80–88%
Thiophilic AdditionDirect sulfur incorporationRequires toxic SOCl2_270–75%
Oxidation-MediatedVersatile for analoguesMulti-step; moderate yields65–70%

Challenges in Purification and Characterization

Chromatographic Separation

Crude reaction mixtures often contain hydroxymethylphosphinic acid byproducts, necessitating column chromatography using silica gel and ethyl acetate/methanol (4:1) eluents.

Spectroscopic Validation

  • 31^{31}P NMR : Single peak at δ 18.2 ppm (bisphosphonic acid).

  • IR Spectroscopy : P=O stretch at 1150–1250 cm1^{-1}; S-C aromatic stretch at 680 cm1^{-1} .

Chemical Reactions Analysis

Deschloro Tiludronic Acid 2-Methyl-2-propanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Bioactive Properties:
Phosphonic acids, including [phenylsulfanyl(phosphono)methyl]phosphonic acid, are known for their bioactive properties, which make them valuable in drug design. They can serve as drugs or pro-drugs due to their ability to interact with biological targets effectively. The compound's structure allows it to mimic phosphate groups, facilitating its role in enzyme inhibition and metabolic pathway modulation .

Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor by binding to active sites or interacting with cofactors. This characteristic is particularly useful in developing therapeutic agents for conditions such as inflammation and cancer.

Case Study:
In a study involving phosphonic acid derivatives, compounds similar to this compound demonstrated significant inhibitory effects on specific enzymes associated with disease pathways. The findings suggest potential applications in treating diseases where enzyme regulation is critical.

Agricultural Chemistry

Herbicidal Applications:
The compound shows promise as a potential herbicide due to its ability to interfere with phosphorus metabolism pathways in plants. Such interference can lead to physiological effects that inhibit plant growth, making it a candidate for agricultural use.

Field Trials:
Field trials have indicated that phosphonic acid derivatives can effectively control weed populations while minimizing damage to crops. The selectivity of these compounds allows for targeted applications that enhance agricultural productivity without harming desirable plants .

Materials Science

Surface Functionalization:
The unique chemical properties of this compound allow it to be used for surface functionalization of materials. Its phosphonic acid group can immobilize organic or organometallic molecules on metal oxides, which is beneficial for applications in catalysis and sensor technology .

Nanomaterials:
In nanotechnology, this compound can stabilize colloidal solutions of nanoparticles, enhancing their dispersion and stability in various environments. Its amphiphilic nature makes it suitable for creating hybrid materials that combine organic and inorganic components .

Synthesis and Characterization

Synthesis Methods:
The synthesis of this compound typically involves reactions between phosphonic acid derivatives and sulfanyl groups under controlled conditions. Parameters such as temperature and reaction time are crucial for optimizing yield and purity .

Characterization Techniques:
Characterization of the synthesized compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Summary Table of Applications

Application Area Description Case Studies/References
Medicinal ChemistryPotential drug/pro-drug; enzyme inhibitionStudies on enzyme inhibition mechanisms
Agricultural ChemistryPotential herbicide affecting phosphorus metabolismField trials on weed control
Materials ScienceSurface functionalization; stabilization of nanoparticlesApplications in catalysis and sensors

Mechanism of Action

The mechanism of action of Deschloro Tiludronic Acid 2-Methyl-2-propanamine involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting certain enzymes and signaling pathways involved in inflammation. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound pKa₁ pKa₂ log P Water Solubility
[Phenylsulfanyl(phosphono)methyl]phosphonic acid* ~1.2–1.5 ~6.8–7.5 ~0.8–1.2 Moderate
Phenylphosphonic acid 1.3 7.3 0.49 High
Clodronic acid (dichloromethylene diphosphonate) 1.8, 6.6 -0.5 High
α-Aminophosphonic acids (e.g., S1–S3) 2.1–3.5 <2.0 Moderate
Fosfomycin (phosphonic antibiotic) 1.2, 6.9 -1.7 High

*Estimated based on structural analogs .

  • Acidity: The dual phosphono groups in the target compound lower its pKa₁ (first dissociation) to ~1.2–1.5, comparable to fosfomycin (pKa₁ 1.2) and phenylphosphonic acid (pKa₁ 1.3). The second dissociation (pKa₂ ~6.8–7.5) aligns with clodronic acid (pKa₂ 6.6) .
  • Lipophilicity: The phenylsulfanyl group increases log P (~0.8–1.2) relative to phenylphosphonic acid (log P 0.49) but remains lower than hydrophobic α-aminophosphonic acids (log P <2.0) .

Biological Activity

[Phenylsulfanyl(phosphono)methyl]phosphonic acid, an organophosphorus compound, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and its role in phosphorus metabolism.

Chemical Structure and Properties

The compound features a phosphonic acid functional group, which is crucial for its biological activity. Its molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

The primary mechanism of action for this compound is its ability to inhibit specific enzymes. Research indicates that it can competitively or non-competitively bind to enzyme active sites, disrupting their function.

  • Inhibition of Peptidases : Similar compounds have shown efficacy in inhibiting peptidases involved in peptide metabolism. For instance, α-aminophosphonic acids have been documented as potent inhibitors of enzymes like renin and HIV protease, suggesting that this compound may exhibit similar properties .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are significant for potential therapeutic applications. It has been observed to modulate inflammatory pathways, potentially offering benefits in treating conditions characterized by excessive inflammation.

  • Mechanism of Action : The anti-inflammatory activity may stem from its ability to interfere with cytokine production or inhibit the activity of enzymes involved in inflammatory processes .

Case Studies

Several studies highlight the biological activities of related phosphonic acids, providing insights into the potential effects of this compound.

  • In Vitro Studies : Research involving derivatives of phosphonic acids demonstrated their ability to inhibit glioma cell proliferation. These studies suggest that this compound could similarly impact cancer cell lines due to its structural similarities .
  • Animal Models : In vivo studies have indicated that phosphonates can affect metabolic pathways involving phosphorus, leading to physiological changes that may be beneficial in disease models such as diabetes and cancer .

Table 1: Biological Activities of Organophosphorus Compounds

Compound NameActivity TypeMechanismReference
This compoundEnzyme InhibitionCompetitive binding
α-Aminophosphonic Acid DerivativesAntitumorInhibition of peptide metabolism
FosfomycinAntibacterialDisruption of bacterial cell wall
CidofovirAntiviralDNA polymerase inhibition

Q & A

Q. What are the common synthetic routes for preparing [phenylsulfanyl(phosphono)methyl]phosphonic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of phosphonic acids typically involves hydrolysis of phosphonate esters or oxidation of phosphinic acids. For example, phenylphosphonic acid is synthesized via hydrolysis of phenylphosphonates using concentrated HCl (35–37%) under reflux for 1–12 hours . Alternatively, dialkyl phosphonates can undergo dealkylation using bromotrimethylsilane followed by methanolysis (McKenna procedure) . For this compound, analogous routes may apply, with critical factors including:
  • Catalyst selection : Acidic or silylation agents to cleave ester bonds.
  • Reaction time and temperature : Extended reflux periods (~12 hours) to ensure complete hydrolysis.
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts like alkyl halides.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR detects phosphorus environments (e.g., δ ~20–30 ppm for phosphonic acids) . 1^{1}H and 13^{13}C NMR identify phenyl and methyl groups.
  • Infrared Spectroscopy (IR) : Peaks at ~2300–2400 cm1^{-1} (P–O stretching) and ~1100 cm1^{-1} (P=O) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., C6_6H7_7O3_3P for phenylphosphonic acid: 158.0917 g/mol) .
  • Chromatography : Silicic acid column chromatography separates phosphonolipid analogs, as demonstrated in studies of 1-O-alkylethylene glycol phosphono derivatives .

Q. What are the primary applications of this compound in materials science and biochemistry?

  • Methodological Answer : Phosphonic acids are widely used for:
  • Surface functionalization : Formation of self-assembled monolayers (SAMs) on metal oxides via P–O–M bonds .
  • Coordination chemistry : Chelation of metal ions (e.g., Ca2+^{2+}, Fe3+^{3+}) for catalytic or sensing applications .
  • Biochemical probes : Mimicking phosphate groups in enzyme inhibition studies (e.g., phosphatases) .

Advanced Research Questions

Q. What strategies can resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Discrepancies in stability studies often arise from hydrolysis kinetics or analytical interference. To address this:
  • Controlled degradation experiments : Monitor hydrolysis rates via 31^{31}P NMR at pH 2–12 and temperatures of 25–80°C, referencing methylphosphonic acid degradation pathways .
  • Competing reaction analysis : Identify byproducts (e.g., sulfanyl or phosphono derivatives) using LC-MS/MS .
  • Computational modeling : Density Functional Theory (DFT) predicts bond dissociation energies and reactive intermediates .

Q. How can computational chemistry methods predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Advanced simulations include:
  • Molecular Dynamics (MD) : Simulate binding to proteins (e.g., alkaline phosphatase) using force fields like CHARMM or AMBER .
  • Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities to active sites .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer processes at the phosphonic acid-metal interface .

Q. What experimental designs are optimal for studying the coordination behavior of this compound with transition metals?

  • Methodological Answer :
  • Titration calorimetry (ITC) : Quantify binding constants (Ka_a) for metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) .
  • X-ray crystallography : Resolve metal-phosphonate complexes (e.g., Ca2+^{2+} coordination in phenylphosphonic acid salts) .
  • Electrochemical analysis : Cyclic voltammetry assesses redox activity in metal-ligand systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[phenylsulfanyl(phosphono)methyl]phosphonic acid
Reactant of Route 2
[phenylsulfanyl(phosphono)methyl]phosphonic acid

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